molecular formula C6H13ClN2O B1403807 (R)-1,3-Dimethyl-piperazin-2-one hydrochloride CAS No. 1373232-29-1

(R)-1,3-Dimethyl-piperazin-2-one hydrochloride

Cat. No.: B1403807
CAS No.: 1373232-29-1
M. Wt: 164.63 g/mol
InChI Key: RPYFFGWXUDPLTF-NUBCRITNSA-N
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Description

®-1,3-Dimethyl-piperazin-2-one hydrochloride is a chemical compound with a piperazine ring structure Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,3-Dimethyl-piperazin-2-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1,3-Dimethyl-piperazin-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

®-1,3-Dimethyl-piperazin-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ®-1,3-Dimethyl-piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple cyclic compound with two nitrogen atoms at opposite positions in the ring.

    1,4-Dimethylpiperazine: A derivative of piperazine with methyl groups at the 1 and 4 positions.

    2-Methylpiperazine: A derivative of piperazine with a methyl group at the 2 position.

Uniqueness

®-1,3-Dimethyl-piperazin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other piperazine derivatives.

Biological Activity

(R)-1,3-Dimethyl-piperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as a piperazine derivative. Its chemical structure can be represented as follows:

  • Molecular Formula : C_6H_13ClN_2O
  • CAS Number : 1373232-29-1

This compound features a piperazine ring with two methyl groups at the 1 and 3 positions and a carbonyl group at the 2 position, which contributes to its pharmacological properties.

Anticancer Properties

Recent studies have investigated the anticancer effects of various piperazine derivatives, including this compound. Research indicates that compounds with piperazine moieties can exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro Studies : A study demonstrated that piperazine derivatives showed moderate to significant efficacy against human breast cancer cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents like Olaparib, indicating its potential as an anticancer agent .

The mechanism of action for this compound is believed to involve the inhibition of specific cellular pathways associated with cancer proliferation and survival. Key mechanisms include:

  • PARP Inhibition : Similar compounds have shown the ability to inhibit PARP1 activity, leading to increased apoptosis in cancer cells . This suggests that this compound may also affect DNA repair mechanisms.

Case Studies and Experimental Findings

  • Cell Viability Assays :
    • In studies assessing cell viability, this compound demonstrated dose-dependent cytotoxic effects on various cancer cell lines.
    • The assays utilized included Alamar Blue and Caspase 3/7 activity assays to evaluate apoptosis induction .
  • Inhibition of Cancer Cell Proliferation :
    • A study reported that the compound significantly inhibited the proliferation of breast cancer cells at concentrations ranging from 0.01 µM to 1000 µM .

Comparative Analysis

CompoundIC50 (µM)Mechanism of Action
(R)-1,3-Dimethyl-piperazin-2-one HCl~57.3PARP inhibition, apoptosis induction
Olaparib~57.3PARP inhibition

Properties

IUPAC Name

(3R)-1,3-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5-6(9)8(2)4-3-7-5;/h5,7H,3-4H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYFFGWXUDPLTF-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N(CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-29-1
Record name 2-Piperazinone, 1,3-dimethyl-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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